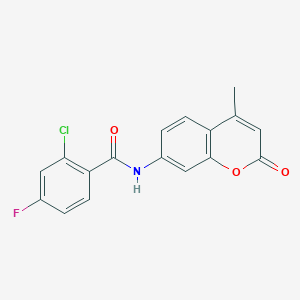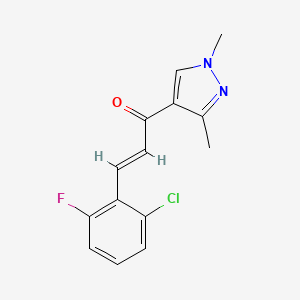
1-(2-isopropylphenyl)-3,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-isopropylphenyl)-3,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one is a chemical compound that belongs to the family of indazole derivatives. It has gained significant attention in scientific research due to its potential applications in various fields.
作用機序
The mechanism of action of 1-(2-isopropylphenyl)-3,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one involves the inhibition of various signaling pathways that are involved in cancer cell proliferation and survival. It has been found to inhibit the Akt/mTOR and ERK signaling pathways, which are known to play a crucial role in cancer cell growth and survival.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects in vitro and in vivo. It has been found to induce apoptosis in cancer cells, inhibit cell proliferation, and suppress tumor growth. It has also been found to exhibit anti-inflammatory and antioxidant properties.
実験室実験の利点と制限
One of the main advantages of using 1-(2-isopropylphenyl)-3,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one in lab experiments is its potent anticancer activity against various types of cancer cells. However, one of the limitations of using this compound is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for the research on 1-(2-isopropylphenyl)-3,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one. One of the directions is to study its potential use in combination with other anticancer agents to enhance its efficacy. Another direction is to study its potential use in treating other diseases, such as neurodegenerative diseases and cardiovascular diseases. Additionally, further studies are needed to investigate the pharmacokinetics and toxicity of this compound in vivo.
In conclusion, this compound is a promising compound that has gained significant attention in scientific research due to its potential applications in various fields. Its potent anticancer activity, anti-inflammatory, and antioxidant properties make it a promising candidate for the development of novel therapeutic agents. Further research is needed to fully understand its mechanism of action and potential use in treating various diseases.
合成法
The synthesis of 1-(2-isopropylphenyl)-3,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one involves the reaction of 2-isopropylbenzaldehyde with cyclohexanone in the presence of ammonium acetate and acetic acid. The reaction is carried out under reflux conditions, and the resulting product is purified using column chromatography.
科学的研究の応用
1-(2-isopropylphenyl)-3,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit significant anticancer activity against various types of cancer cells, including breast cancer, lung cancer, and colon cancer. It has also been studied for its potential use as an antifungal and antibacterial agent.
特性
IUPAC Name |
3,6,6-trimethyl-1-(2-propan-2-ylphenyl)-5,7-dihydroindazol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O/c1-12(2)14-8-6-7-9-15(14)21-16-10-19(4,5)11-17(22)18(16)13(3)20-21/h6-9,12H,10-11H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RROVOWDNOQXZJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(=O)CC(C2)(C)C)C3=CC=CC=C3C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[2-(benzoylamino)-3-(2-furyl)acryloyl]leucine](/img/structure/B5487870.png)
![methyl 2-{[3-(3-chlorophenyl)-2-cyanoacryloyl]amino}-5-methyl-3-thiophenecarboxylate](/img/structure/B5487874.png)
![5-({4-[4-(3-fluorophenyl)-1H-pyrazol-5-yl]piperidin-1-yl}carbonyl)-2-methylpyrimidin-4(3H)-one](/img/structure/B5487881.png)
![3-hydroxy-4-(4-methylbenzoyl)-5-(4-methylphenyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5487894.png)
![3-[2-(4-methoxyphenyl)vinyl]-5-(trifluoromethyl)-4,5-dihydro-5-isoxazolol](/img/structure/B5487900.png)
![5-[4-(benzyloxy)phenyl]-4-(4-chlorobenzoyl)-3-hydroxy-1-(3-methoxypropyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5487908.png)


![5-[4-(benzyloxy)benzylidene]-2-(4-benzyl-1-piperazinyl)-1,3-thiazol-4(5H)-one](/img/structure/B5487934.png)

![1-(4-ethylbenzyl)-4-(1-oxa-8-azaspiro[4.5]dec-8-ylcarbonyl)-2-pyrrolidinone](/img/structure/B5487943.png)
![2-(1-{[2-(2-methoxyphenyl)-1,3-thiazol-5-yl]methyl}-2-pyrrolidinyl)pyridine](/img/structure/B5487945.png)
![6-[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl]-4,8-dimethylquinolin-2(1H)-one](/img/structure/B5487950.png)
![8-(4-methoxybenzoyl)-4,9-dimethyl-2H-furo[2,3-h]chromen-2-one](/img/structure/B5487960.png)
